1,1,2,2,3,3,4,4-Octafluoropentane
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Overview
Description
1,1,2,2,3,3,4,4-Octafluoropentane is a fluorinated hydrocarbon with the molecular formula C5H4F8 . This compound is characterized by the presence of eight fluorine atoms attached to a pentane backbone, making it a highly fluorinated derivative of pentane . The unique structure of this compound imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4-Octafluoropentane can be synthesized through multiple synthetic routes. One common method involves the fluorination of pentane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to achieve high yields and purity of the final product, ensuring its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4-Octafluoropentane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: Reduction of this compound can lead to the formation of partially fluorinated derivatives.
Oxidation Reactions: Oxidation can result in the formation of fluorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Major Products: The major products formed from these reactions include partially fluorinated hydrocarbons, fluorinated alcohols, and fluorinated acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoropentane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and imaging agents due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoropentane is primarily related to its high fluorine content, which imparts unique chemical and physical properties. The fluorine atoms create a highly electronegative environment, influencing the compound’s reactivity and interactions with other molecules. This can affect molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with similar fluorine content but different functional groups.
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: A halogenated derivative with an iodine atom, used in organic synthesis.
2,3,3,4,4,5,5,5-Octafluoro-1-pentene: A fluorinated alkene with similar fluorine content but different structural features.
Uniqueness: 1,1,2,2,3,3,4,4-Octafluoropentane is unique due to its fully fluorinated pentane backbone, which imparts distinct chemical stability and reactivity compared to partially fluorinated or differently substituted compounds .
Properties
CAS No. |
40723-64-6 |
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Molecular Formula |
C5H4F8 |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C5H4F8/c1-3(8,9)5(12,13)4(10,11)2(6)7/h2H,1H3 |
InChI Key |
QERNPKXJOBLNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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